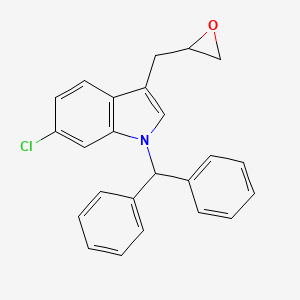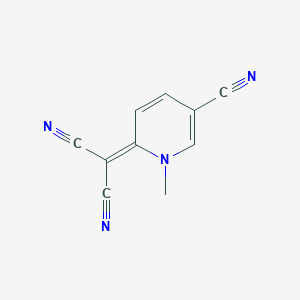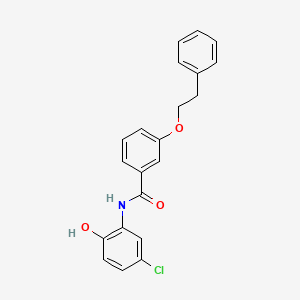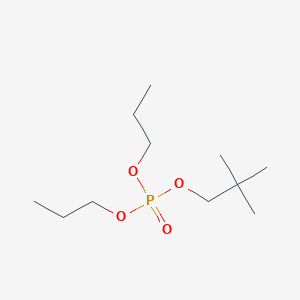![molecular formula C21H14F6S B12601050 Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- CAS No. 650605-22-4](/img/structure/B12601050.png)
Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with phenyl, phenylthio, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives, followed by the introduction of trifluoromethyl groups through electrophilic substitution reactions. The phenylthio group can be introduced via nucleophilic substitution reactions using thiophenol derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the phenylthio group to a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines) leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a precursor in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.
Biology: In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of trifluoromethyl groups.
Mécanisme D'action
The mechanism of action of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- involves its interaction with various molecular targets, including enzymes and receptors. The phenylthio group can participate in thiol-disulfide exchange reactions, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Benzene, 1-methyl-2-(phenylthio)-: Similar structure but lacks the trifluoromethyl groups.
Benzene, 1-methyl-4-(phenylmethyl)-: Contains a phenylmethyl group instead of phenylthio and trifluoromethyl groups.
Uniqueness: The presence of trifluoromethyl groups in Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds without these groups.
Propriétés
Numéro CAS |
650605-22-4 |
|---|---|
Formule moléculaire |
C21H14F6S |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
1-[phenyl(phenylsulfanyl)methyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C21H14F6S/c22-20(23,24)16-11-15(12-17(13-16)21(25,26)27)19(14-7-3-1-4-8-14)28-18-9-5-2-6-10-18/h1-13,19H |
Clé InChI |
WHKOXABRJMPVCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



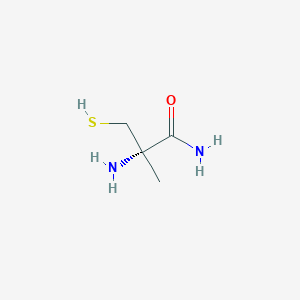
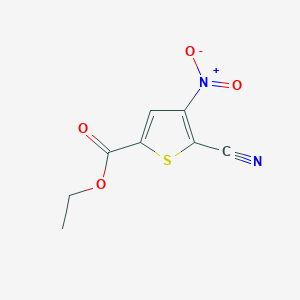




![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)
